Cas no 80826-86-4 (3,5-Dimethyl-4-iodophenol)

3,5-Dimethyl-4-iodophenol structure
3,5-Dimethyl-4-iodophenol structure
상품 이름:3,5-Dimethyl-4-iodophenol
CAS 번호:80826-86-4
MF:C8H9IO
메가와트:248.060934782028
MDL:MFCD00174284
CID:60261
PubChem ID:2736264

3,5-Dimethyl-4-iodophenol 화학적 및 물리적 성질

이름 및 식별자

    • 3,5-Dimethyl-4-Iodophenol
    • 4-Iodo-3,5-dimethylphenol
    • 4-iodo-2,6-dimethylphenol
    • 4-Iodo-3,5-dimethyl-phenol
    • 2-Jod-5-hydroxy-m-xylol
    • 4-hydroxy-2,6-dimethylphenyl iodide
    • 4-Jod-3,5-dimethyl-phenol
    • PubChem19272
    • 4-Iodo-3,5-xylenol
    • 3,5-Xylenol,4-iodo-
    • Phenol,4-iodo-3,5-dimethyl-
    • RMJZLNUEDDXELD-UHFFFAOYSA-N
    • SBB058946
    • 3,5-DIMETHYL-4-IODO PHENOL
    • VZ25831
    • SY018291
    • ST2405842
    • AB0002185
    • ST51043283
    • X5963
    • A9967
    • MFCD00174284
    • DTXSID40371241
    • AS-5188
    • CS-M3254
    • 80826-86-4
    • FT-0641780
    • AC-6609
    • SCHEMBL282435
    • AKOS005145861
    • 3,5-Dimethyl-4-iodophenol; 4-Iodo-3,5-dimethylphenol
    • 3,5-Xylenol, 4-iodo- (6CI)
    • 4-Iodo-3,5-dimethylphenol (ACI)
    • DB-022091
    • 3,5-Dimethyl-4-iodophenol
    • MDL: MFCD00174284
    • 인치: 1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
    • InChIKey: RMJZLNUEDDXELD-UHFFFAOYSA-N
    • 미소: IC1C(C)=CC(O)=CC=1C

계산된 속성

  • 정밀분자량: 247.97000
  • 동위원소 질량: 247.97
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 104
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 표면전하: 0
  • 상호 변형 이기종 수량: 5
  • 토폴로지 분자 극성 표면적: 20.2

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.7±0.1 g/cm3
  • 융해점: 129-133 °C
  • 비등점: 293℃ at 760 mmHg
  • 플래시 포인트: 131℃
  • 굴절률: 1.629
  • PSA: 20.23000
  • LogP: 2.61360
  • 증기압: 0.0±0.6 mmHg at 25°C
  • 용해성: 미확정
  • 민감성: Light Sensitive

3,5-Dimethyl-4-iodophenol 보안 정보

3,5-Dimethyl-4-iodophenol 세관 데이터

  • 세관 번호:2908199090
  • 세관 데이터:

    ?? ?? ??:

    2908199090

    개요:

    HS: 2908199090 할로겐 대체기만을 포함하는 기타 페놀류 및 페놀류 알코올의 파생물 및 염류 부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS:2908199090。할로겐 대체기인 폴리페놀이나 페놀알코올만 함유된 파생물과 소금.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.??? ??:5.5%. ????:30.0%

3,5-Dimethyl-4-iodophenol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
AstaTech
62700-5/G
4-IODO-3,5-DIMETHYL-PHENOL
80826-86-4 95%
5g
$58 2023-09-16
AstaTech
62700-100/G
4-IODO-3,5-DIMETHYL-PHENOL
80826-86-4 95%
100/G
$810 2022-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I80580-5g
4-Iodo-3,5-dimethylphenol
80826-86-4 97%
5g
¥310.0 2023-09-07
Alichem
A010014528-250mg
3,5-Dimethyl-4-iodophenol
80826-86-4 97%
250mg
$470.40 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026214-1g
3,5-Dimethyl-4-iodophenol
80826-86-4 98%
1g
¥468 2024-05-21
TRC
D476898-500mg
3,5-Dimethyl-4-iodophenol
80826-86-4
500mg
$ 95.00 2022-06-05
Chemenu
CM255117-100g
4-Iodo-3,5-dimethylphenol
80826-86-4 95+%
100g
$552 2021-06-16
TRC
D476898-100mg
3,5-Dimethyl-4-iodophenol
80826-86-4
100mg
$ 65.00 2022-06-05
Alichem
A010014528-1g
3,5-Dimethyl-4-iodophenol
80826-86-4 97%
1g
$1519.80 2023-09-01
Chemenu
CM255117-25g
4-Iodo-3,5-dimethylphenol
80826-86-4 95+%
25g
$204 2021-06-16

3,5-Dimethyl-4-iodophenol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water
참조
Stereospecific syntheses of 2-alkyl and 2-phenyl substituted 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acids
Lu, Yixin; Schiller, Peter W., Synthesis, 2001, (11), 1639-1644

합성회로 2

반응 조건
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium dichloroiodate Solvents: Methanol ,  Dichloromethane
참조
Halogenation using quaternary ammonium polyhalides. V. Iodination of phenols by use of benzyltrimethylammonium dichloroiodate(1-)
Kajigaeshi, Shoji; Kakinami, Takaaki; Yamasaki, Hiromichi; Fujisaki, Shizuo; Kondo, Manabu; et al, Chemistry Letters, 1987, (11), 2109-12

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 - 20 °C; 1 h, 5 °C; 5 °C → 0 °C
1.2 Reagents: Potassium iodide Catalysts: Potassium periodate ;  0 - 15 °C; 30 min, 0 °C; 2 h, 10 °C; overnight, 20 °C
1.3 Reagents: Sodium pyrosulfite ;  20 °C; 30 min, rt
참조
Development of an asymmetric hydrogenation route to (S)-N-Boc-2,6-dimethyltyrosine
Praquin, Celine F. B.; de Koning, Pieter D.; Peach, Philip J.; Howard, Roger M.; Spencer, Sarah L., Organic Process Research & Development, 2011, 15(5), 1124-1129

합성회로 4

반응 조건
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water ;  0 °C; overnight, 0 °C → rt
참조
Novel Ligands Lacking a Positive Charge for the δ- and μ-Opioid Receptors
Schiller, Peter W.; Berezowska, Irena; Nguyen, Thi M.-D.; Schmidt, Ralf; Lemieux, Carole; et al, Journal of Medicinal Chemistry, 2000, 43(4), 551-559

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid ,  Potassium iodate Solvents: Methanol ,  Water ;  30 min, 0 °C
참조
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

합성회로 6

반응 조건
1.1 Reagents: Iodine ,  Oxygen Catalysts: Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  0.5 h, 0.1 MPa, 20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Metal-free catalytic aerobic oxyiodination of organic molecules activated by HNO3
Wang, Kaiyang; Wang, Xinliang; Liang, Xinmiao, Jingxi Huagong, 2009, 26(10), 1032-1035

합성회로 7

반응 조건
1.1 Reagents: Potassium iodide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  1.5 h, rt
참조
Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate
Hajipour, Abdol Reza; Adibi, Hadi, Journal of Chemical Research, 2004, (4), 294-295

합성회로 8

반응 조건
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 303 °C
1.2 Reagents: Hexadecyltrimethylammonium bromide Solvents: Water
참조
Selectivity enhancement of aromatic halogenation reactions at the micellar interface: effect of highly ionic media
Samant, Bhupesh S.; Bhagwat, Sunil S., Monatshefte fuer Chemie, 2012, 143(7), 1039-1044

합성회로 9

반응 조건
1.1 Reagents: Hydrogen peroxide ,  Ammonium iodide Solvents: Acetic acid ,  Water ;  6 h, rt
참조
Eco-friendly oxyiodination of aromatic compounds using ammonium iodide and hydrogen peroxide
Narender, N.; Reddy, K. Suresh Kumar; Mohan, K. V. V. Krishna; Kulkarni, S. J., Tetrahedron Letters, 2007, 48(35), 6124-6128

합성회로 10

반응 조건
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol
참조
Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)propionic acid (Mdp) and its incorporation into an opioid peptide
Lu, Y.; Weltrowska, G.; Lemieux, C.; Chung, N. N.; Schiller, P. W., Bioorganic & Medicinal Chemistry Letters, 2001, 11(3), 323-325

합성회로 11

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Sulfuric acid ,  Ammonium iodide Solvents: Ethyl acetate ;  60 °C; 6 h, 60 °C
참조
Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization
Song, Song; Sun, Xiang; Li, Xinwei; Yuan, Yizhi; Jiao, Ning, Organic Letters, 2015, 17(12), 2886-2889

합성회로 12

반응 조건
1.1 Reagents: Iodine ,  Oxygen Catalysts: Sodium nitrite ,  Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 20 °C
참조
Aerobic oxyiodination of activated aromatics using HCl/NaNO2/I2
Wang, Kaiyang; Wang, Xinliang; Zhang, Guofu; Liang, Xinmiao, Jingxi Huagong, 2009, 26(7), 715-719

합성회로 13

반응 조건
1.1 Reagents: Iodine ,  Oxygen Catalysts: Cupric nitrate Solvents: Water ;  1 atm, rt; 2.5 h, 80 °C
참조
A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions
Xin, Hongchuan; Hu, Liangning; Yu, Jianqiang; Sun, Wenshou; An, Zengjian, Catalysis Communications, 2017, 93, 1-4

합성회로 14

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium iodide Solvents: Methanol ,  Water ;  30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
참조
Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide
Rajender Reddy, K.; Venkateshwar, M.; Uma Maheswari, C.; Santhosh Kumar, P., Tetrahedron Letters, 2010, 51(16), 2170-2173

3,5-Dimethyl-4-iodophenol Preparation Products

3,5-Dimethyl-4-iodophenol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80826-86-4)3,5-Dimethyl-4-iodophenol
A9967
순결:99%/99%
재다:25g/100g
가격 ($):155.0/603.0